An In-Depth Technical Guide to Neopentyl Glycol Bis(4-aminophenyl) Ether: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Neopentyl Glycol Bis(4-aminophenyl) Ether: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Neopentyl Glycol Bis(4-aminophenyl) Ether, a unique aromatic diamine. With its distinct molecular architecture, this compound serves as a critical building block in the development of high-performance polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of this versatile molecule.
Molecular Identity and Physicochemical Properties
Neopentyl Glycol Bis(4-aminophenyl) Ether, also known by its synonyms 2,2-Bis[(4-aminophenoxy)methyl]propane and 1,3-Bis(4-aminophenoxy)neopentane, is a symmetrical aromatic diamine. The central neopentyl core imparts unique conformational characteristics to the molecule, influencing the properties of the polymers derived from it.
Below is a diagram illustrating the chemical structure of Neopentyl Glycol Bis(4-aminophenyl) Ether.
Caption: Chemical structure of Neopentyl Glycol Bis(4-aminophenyl) Ether.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 115570-52-0 | [1][2] |
| Molecular Formula | C₁₇H₂₂N₂O₂ | [1] |
| Molecular Weight | 286.38 g/mol | [1] |
| Appearance | White to light yellow/orange crystalline powder | [1][2] |
| Melting Point | 115-119 °C | [2] |
| Purity | >97.0% | [1][2] |
| IUPAC Name | 4-[3-(4-aminophenoxy)-2,2-dimethylpropoxy]aniline | [3] |
Synthesis of Neopentyl Glycol Bis(4-aminophenyl) Ether
The synthesis of Neopentyl Glycol Bis(4-aminophenyl) Ether is not as widely documented as its analogue, 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP). However, the synthetic principles are analogous. A common and effective method is a two-step process involving an initial etherification followed by the reduction of a dinitro intermediate.
A representative synthesis for a structurally similar diamine, BAPP, involves a Williamson ether synthesis followed by a reduction.[4][5] This can be adapted for Neopentyl Glycol Bis(4-aminophenyl) Ether. The first step would involve the reaction of neopentyl glycol with an excess of a protected p-halonitrobenzene, such as p-chloronitrobenzene, in the presence of a base. The resulting dinitro compound is then reduced to the diamine.
A plausible synthetic route is the reduction of the corresponding dinitro compound, 2,2-Bis[(4-nitrophenoxy)methyl]propane, using a catalytic system. A patent for the synthesis of the closely related BAPP describes the use of a composite catalyst system of ferric chloride, palladium on carbon, and hydrazine hydrate in an ethanol solvent.[6]
Representative Experimental Protocol for Synthesis of a Structurally Similar Diamine
The following protocol is based on the synthesis of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) and can be adapted for Neopentyl Glycol Bis(4-aminophenyl) Ether.[6]
Step 1: Synthesis of the Dinitro Intermediate (Williamson Ether Synthesis)
-
To a solution of neopentyl glycol in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide), add a strong base such as sodium hydride or potassium carbonate.
-
Stir the mixture at room temperature to form the dialkoxide.
-
Add a stoichiometric excess of p-chloronitrobenzene to the reaction mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 150-162 °C) and maintain for several hours to drive the nucleophilic aromatic substitution to completion.[4]
-
After cooling, the reaction mixture is worked up by pouring it into water to precipitate the crude dinitro product.
-
The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction of the Dinitro Intermediate to the Diamine
-
In a reaction vessel, dissolve the dinitro intermediate in ethanol.[6]
-
Add a catalytic amount of palladium on carbon (5% w/w) and ferric chloride.[6]
-
To this mixture, add hydrazine hydrate (70% solution) dropwise at a controlled temperature.[6]
-
After the addition is complete, heat the reaction mixture at a temperature of 68-70 °C for 8-10 hours.[6]
-
Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography or HPLC.
-
Upon completion, the hot reaction mixture is filtered to remove the catalyst.[6]
-
The filtrate is then cooled to a low temperature (-10 to 10 °C) to crystallize the diamine product.[6]
-
The product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final Neopentyl Glycol Bis(4-aminophenyl) Ether.[6]
The following diagram illustrates the general workflow for the synthesis.
Caption: General workflow for the synthesis of Neopentyl Glycol Bis(4-aminophenyl) Ether.
Spectral Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of Neopentyl Glycol Bis(4-aminophenyl) Ether.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aminophenyl groups, the methylene protons of the neopentyl core, and the methyl protons. The aromatic protons would appear as a set of doublets in the aromatic region. The methylene protons adjacent to the ether oxygen would be a singlet, and the gem-dimethyl groups would also present as a singlet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments in the molecule, including the aromatic carbons, the ether-linked methylene carbons, the quaternary carbon of the neopentyl group, and the methyl carbons.[7]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of Neopentyl Glycol Bis(4-aminophenyl) Ether would exhibit characteristic absorption bands. These would include N-H stretching vibrations for the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic components, C=C stretching for the aromatic rings (around 1500-1600 cm⁻¹), and C-O stretching for the ether linkages (typically in the 1200-1300 cm⁻¹ region). The precursor, neopentyl glycol, shows a broad -OH stretching peak around 3288 cm⁻¹.[8]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage at the ether linkages and within the neopentyl core. Common fragmentation for ethers includes α-cleavage to the oxygen atom.[9][10] For aromatic amines, a common fragmentation is the loss of a hydrogen radical.[10]
-
Reactivity and Applications
The chemical reactivity of Neopentyl Glycol Bis(4-aminophenyl) Ether is primarily dictated by the two primary aromatic amine functionalities. These groups are nucleophilic and can participate in a variety of polymerization reactions.
Curing Agent for Epoxy Resins
Aromatic amines are widely used as curing agents for epoxy resins, imparting high thermal stability and excellent mechanical properties to the cured material. Neopentyl Glycol Bis(4-aminophenyl) Ether can serve as a diamine curative, crosslinking with epoxy resins to form a three-dimensional thermoset network. The neopentyl group can enhance the flexibility and toughness of the resulting epoxy system.
Monomer for High-Performance Polyimides
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[11] Neopentyl Glycol Bis(4-aminophenyl) Ether is a suitable diamine monomer for the synthesis of polyimides through a two-step polycondensation reaction with a dianhydride.
The general synthesis involves the reaction of the diamine with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then thermally or chemically cyclized to the final polyimide. The choice of dianhydride allows for the tuning of the final polymer's properties. The incorporation of the flexible ether linkages and the neopentyl group from the diamine can lead to polyimides with improved processability and solubility compared to fully aromatic, rigid-rod polyimides.[12] For instance, the closely related BAPP is used to synthesize polyimides with low dielectric constants, making them suitable for applications in 5G communications.[13]
Safety and Toxicology
As with all chemicals, proper handling and safety precautions are essential when working with Neopentyl Glycol Bis(4-aminophenyl) Ether.
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Sensitization: May cause an allergic skin reaction.
Toxicological Data (for the structurally similar 2,2-Bis[4-(4-aminophenoxy)phenyl]propane):
-
LD50 Oral - Rat: 308 mg/kg.[14] This indicates significant oral toxicity.
-
Health Effects: Absorption into the body can lead to the formation of methemoglobin, which can cause cyanosis.[14]
Handling and Personal Protective Equipment (PPE):
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Conclusion
Neopentyl Glycol Bis(4-aminophenyl) Ether is a valuable diamine monomer with a unique chemical structure that offers a desirable combination of properties for the synthesis of high-performance polymers. Its neopentyl core provides flexibility, while the aromatic amine groups allow for its incorporation into robust polymer backbones such as those of epoxy resins and polyimides. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe use in research and development.
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